molecular formula C9H5F3N2O2 B12975760 2-(Trifluoromethyl)-6-nitro-1H-indole

2-(Trifluoromethyl)-6-nitro-1H-indole

Cat. No.: B12975760
M. Wt: 230.14 g/mol
InChI Key: UUWQDSBKVJFDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-6-nitro-1H-indole is a versatile nitrogen-containing heterocyclic building block prized in medicinal and agrochemical research. The strategic incorporation of both a strong electron-withdrawing nitro group and a highly hydrophobic trifluoromethyl group on the indole scaffold makes this compound a valuable synthon for constructing more complex molecular architectures, particularly in nucleophilic aromatic substitution reactions and metal-catalyzed cross-couplings . Its primary research value lies in its role as a key intermediate in the synthesis of various biologically active molecules. The nitro group serves as a protected or direct precursor to an aniline derivative, which can be readily transformed into amines, amides, and other nitrogen-containing functional groups essential for pharmaceutical development . Meanwhile, the trifluoromethyl group is known to enhance a compound's metabolic stability, lipophilicity, and overall bioavailability, properties that are critically important in the design of new active ingredients . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

6-nitro-2-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)8-3-5-1-2-6(14(15)16)4-7(5)13-8/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWQDSBKVJFDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-(trifluoromethyl)-1H-indole typically involves the nitration of 2-(trifluoromethyl)-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of 6-nitro-2-(trifluoromethyl)-1H-indole may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-nitro-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

    Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 6-amino-2-(trifluoromethyl)-1H-indole.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives with altered electronic properties.

Scientific Research Applications

Medicinal Chemistry Applications

A. Anticancer Activity

Indole derivatives, including 2-(trifluoromethyl)-6-nitro-1H-indole, have been investigated for their potential anticancer properties. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency compared to their non-fluorinated counterparts. For instance, studies have shown that indole derivatives can inhibit tubulin polymerization, a critical process in cancer cell division. One specific study reported that a derivative of this compound demonstrated IC50 values in the sub-micromolar range against various human cancer cell lines, including ovarian and lung cancers, highlighting its potential as a therapeutic agent .

B. Drug Design and Bioisosterism

The trifluoromethyl group in this compound serves as a bioisosteric replacement for other functional groups, improving metabolic stability and bioavailability. This characteristic has been leveraged in the design of new drugs targeting specific pathways involved in cancer growth and survival . The incorporation of this group has been linked to improved pharmacokinetic profiles, making it a valuable modification in drug development .

Synthetic Methodologies

A. Synthesis of Indole Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of nitrobenzaldehydes with trifluoromethylating agents. Recent advancements have introduced one-pot reactions that streamline the synthesis process, yielding high purity and yield (up to 85%) without the need for extensive purification steps . This efficiency is particularly advantageous for scaling up production for pharmaceutical applications.

B. Multicomponent Reactions

This compound has also been utilized in multicomponent reactions to create diverse heterocyclic compounds. For example, its application in three-component domino reactions has led to the synthesis of various substituted indoles with promising biological activities . These methodologies not only enhance the diversity of potential drug candidates but also reduce waste and improve overall synthetic efficiency.

Biological Studies

A. Mechanistic Insights

The biological activity of this compound has prompted investigations into its mechanism of action. Studies suggest that the compound interacts with specific protein targets involved in cell signaling pathways related to cancer progression. Molecular docking studies have provided insights into how this compound binds to tubulin and other proteins, facilitating the design of more potent analogs .

B. Targeting Specific Genes

Research has focused on using this compound to target genes associated with cancer cell survival and proliferation. By modifying the indole structure, researchers have developed derivatives that selectively inhibit these pathways, showcasing the potential for tailored therapies in oncology .

Mechanism of Action

The mechanism of action of 6-nitro-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

The trifluoromethyl and nitro groups in 2-(Trifluoromethyl)-6-nitro-1H-indole distinguish it from other indole derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound -CF₃ (C2), -NO₂ (C6) C₉H₅F₃N₂O₂ 248.14* High electron-withdrawing effects; potential antioxidative activity
1-Methyl-6-(trifluoromethyl)indole -CF₃ (C6), -CH₃ (N1) C₁₀H₈F₃N 215.17 Enhanced lipophilicity; no nitro group reduces reactivity
6-Nitro-3-(tetrahydro-4-pyridinyl)-1H-indole -NO₂ (C6), tetrahydro-pyridinyl C₁₃H₁₃N₃O₂ 243.26 Modified solubility; potential CNS activity
2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole -CF₃ (C6), -CH₃ (C2), -Ph (C3) C₁₆H₁₂F₃N 275.27 Steric hindrance from phenyl; altered binding affinity
5-Fluoro-3-(triazol-1-yl)ethyl-1H-indole -F (C5), triazole side chain C₁₃H₁₂FN₅ 273.27 Anticancer/antioxidant applications

*Calculated based on molecular formula.

Key Observations :

  • Electron-Withdrawing Groups: The -CF₃ and -NO₂ groups in this compound synergistically lower electron density at the indole ring, enhancing stability against oxidative degradation compared to methyl or phenyl-substituted analogs .
  • Lipophilicity: The trifluoromethyl group increases lipophilicity (logP ~2.5–3.0), improving membrane permeability compared to non-fluorinated indoles . However, the nitro group may reduce solubility in aqueous media .
  • Spectral Data : ¹³C-NMR signals for the nitro group (δ ~147 ppm) and trifluoromethyl-substituted carbons (δ ~120–128 ppm) are distinct from those of fluorine or methyl substituents .

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